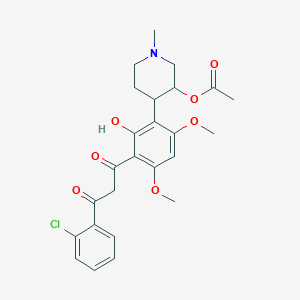
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Descripción general
Descripción
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a useful research compound. Its molecular formula is C25H28ClNO7 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate (CAS No. 244136-25-2) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 489.95 g/mol. The structure features multiple functional groups, including a chlorophenyl moiety and a piperidine ring, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound is hypothesized to interact with various receptors, influencing signaling pathways that regulate cell function and survival.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : Studies indicate that treatment with this compound lowers the levels of pro-inflammatory cytokines in activated macrophages, suggesting an anti-inflammatory mechanism.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant decrease in tumor growth in xenograft models, highlighting its potential as an anticancer agent .
- Inflammation Model : Another study explored the compound's effects on a murine model of inflammation, where it was found to reduce edema and inflammatory markers significantly .
Safety and Toxicology
Toxicological evaluations have indicated that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile in long-term use.
Propiedades
IUPAC Name |
[4-[3-[3-(2-chlorophenyl)-3-oxopropanoyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-methylpiperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO7/c1-14(28)34-22-13-27(2)10-9-16(22)23-20(32-3)12-21(33-4)24(25(23)31)19(30)11-18(29)15-7-5-6-8-17(15)26/h5-8,12,16,22,31H,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNKFJPOIBHQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C(=C(C=C2OC)OC)C(=O)CC(=O)C3=CC=CC=C3Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















